1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzylsulfonyl group and a trifluoromethyl-substituted phenyl ring attached to a piperazine core. Its molecular formula is C18H19F3N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 1-benzylsulfonylpiperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the piperazine ring can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: Known for its stimulant and hallucinogenic properties.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness: 1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine stands out due to the combination of the benzylsulfonyl and trifluoromethyl groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19F3N2O2S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)16-7-4-8-17(13-16)22-9-11-23(12-10-22)26(24,25)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
InChI Key |
KLUCVBAJHWHEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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